molecular formula C30H32N4O8 B8119499 Einecs 238-647-8

Einecs 238-647-8

Cat. No.: B8119499
M. Wt: 576.6 g/mol
InChI Key: YSGAXJCIEJGVFV-RUZDIDTESA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 238-647-8 is a unique identifier assigned to a chemical substance under the EU regulatory framework. EINECS 238-647-8 is likely a commercially relevant compound, possibly used in industrial applications such as polymers, agrochemicals, or specialty chemicals. Regulatory data for this entry would typically include hazard classifications, labeling requirements, and safe handling protocols under regulations like REACH and CLP .

Properties

IUPAC Name

(2R)-2-(phenylmethoxycarbonylamino)-5-[phenylmethoxycarbonyl-(N'-phenylmethoxycarbonylcarbamimidoyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c31-27(33-29(38)41-20-23-13-6-2-7-14-23)34(30(39)42-21-24-15-8-3-9-16-24)18-10-17-25(26(35)36)32-28(37)40-19-22-11-4-1-5-12-22/h1-9,11-16,25H,10,17-21H2,(H,32,37)(H,35,36)(H2,31,33,38)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGAXJCIEJGVFV-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN(C(=NC(=O)OCC2=CC=CC=C2)N)C(=O)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Einecs 238-647-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds .

Scientific Research Applications

Einecs 238-647-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemical products, contributing to advancements in materials science and engineering .

Mechanism of Action

The mechanism of action of Einecs 238-647-8 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Research Findings and Data Validation

  • Coverage Efficiency : A 20:1 ratio of unlabeled-to-labeled compounds is achievable via RASAR, demonstrating scalability for large inventories like EINECS .
  • Limitations : Predictions depend on the quality of structural descriptors and may overlook stereochemical or metabolic differences .

Q & A

Q. How can interdisciplinary teams harmonize conflicting interpretations of this compound’s environmental impact?

  • Methodological Answer: Organize consensus workshops with ecotoxicologists, chemists, and statisticians. Develop a unified framework for risk assessment, integrating lifecycle analysis (LCA) and probabilistic modeling. Publish a joint position paper with transparent conflict-of-interest disclosures .

Tables for Comparative Analysis

Table 1 : Comparison of Analytical Techniques for Purity Assessment

Technique Sensitivity Limitations Best Use Case
HPLC0.1%Requires pure standardsQuantifying major impurities
NMR1–5%Low sensitivityStructural confirmation
LC-MS0.01%High costTrace degradation product ID

Table 2 : Resolving Data Contradictions in Toxicity Studies

Factor Impact on Results Mitigation Strategy
Cell line variabilityDiffering metabolic pathwaysUse isogenic cell panels
Exposure durationTime-dependent cytotoxicityStandardize to OECD TG 432 (48 hours)
Solvent carrierCarrier toxicity masking compound effectsUse inert solvents (e.g., DMSO < 0.1% v/v)

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